Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate

Hypervalent Iodine Chemistry Indene Synthesis Counterion Effect

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate (CAS 133816-00-9) is an alkynyl(aryl)iodonium salt belonging to the hypervalent iodine(III) reagent class. It serves as an electrophilic ethynylation reagent bearing a trimethylsilyl-protected acetylene group and a triflate counterion.

Molecular Formula C12H14F3IO3SSi
Molecular Weight 450.29 g/mol
Cat. No. B12296942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate
Molecular FormulaC12H14F3IO3SSi
Molecular Weight450.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#C[I+]C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C11H14ISi.CHF3O3S/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-8H,1-3H3;(H,5,6,7)/q+1;/p-1
InChIKeyZNAYYADNSBQPEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl((trimethylsilyl)ethynyl)iodonium Triflate – Verified Differential Performance Data for Scientific Procurement


Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate (CAS 133816-00-9) is an alkynyl(aryl)iodonium salt belonging to the hypervalent iodine(III) reagent class. It serves as an electrophilic ethynylation reagent bearing a trimethylsilyl-protected acetylene group and a triflate counterion [1]. This reagent enables direct transfer of the alkynyl moiety to carbon and heteroatom nucleophiles under mild, metal-free conditions, and its TMS group can be either retained or cleaved in situ to access free terminal alkyne products [2].

Why Alkynyl(phenyl)iodonium Salts Cannot Be Interchanged – Counterion, Silyl Protection, and Architecture Matter


Although alkynyl(phenyl)iodonium salts share a common cationic core, three structural variables decisively alter their performance: (i) the counterion (triflate vs. tetrafluoroborate) affects reaction yield, workup complexity, and explosion hazard [1][2]; (ii) the TMS group on the acetylene terminus modulates reactivity and enables dual-mode (protected/free) alkyne transfer not possible with the desilylated analog [3]; and (iii) the acyclic iodonium architecture tolerates hard nucleophiles that the cyclic TMS-EBX reagent cannot engage [4]. These differences produce measurable, consequential gaps in yield, safety, and substrate scope—making direct substitution without re-optimization a quantifiable risk.

Quantitative Differentiation Evidence: Phenyl((trimethylsilyl)ethynyl)iodonium Triflate vs. Closest Comparators


Triflate Counterion Delivers 38% Higher Ring-Product Yield Than Tetrafluoroborate in Phenylsulfonyl Indene Synthesis

In a direct head-to-head comparison under identical reaction conditions (PhSO₂Na as nucleophile, CH₂Cl₂, room temperature), the triflate salt 13a gave 44% isolated yield of phenylsulfonyl indenes (19a+20a, 5:1 ratio) plus 26% acetylene sulfone 21a, whereas the tetrafluoroborate analog 11a yielded only 32% indenes with the same amount of 21a. For the methyl-substituted series, triflate 13b produced 51% indenes vs. 40% for tetrafluoroborate 11b [1]. The study authors additionally noted that 'reaction mixtures were easier to resolve and the phenylsulfonylindenes were isolated in higher yields' when using triflates [1].

Hypervalent Iodine Chemistry Indene Synthesis Counterion Effect

Triflate Salts Provide Documented Safety Advantage Over Tetrafluoroborate Counterparts in Hypervalent Iodine Chemistry

A 2016 C&EN Safety Zone communication by Prof. Peter J. Stang documents that iodosobenzene tetrafluoroborate exploded during vacuum drying at 75 g scale, while 'we have prepared numerous, diverse iodonium triflates and tosylates (up to 25 g scale), including PhC≡C–I⁺–Ph·⁻OTf, and to date experienced no difficulties in the formation, handling, and subsequent transformations of these salts' [1]. The tetrafluoroborate analog of the target compound carries an explicit MSDS hazard statement: 'May explosively decompose on heating, shock, friction' . The triflate version is classified only as a skin/eye irritant (H315, H319) with no explosive hazard designation .

Laboratory Safety Process Chemistry Explosion Hazard

TMS-Ethynyl Group Enables Dual-Mode Alkyne Transfer: Protected vs. Free Acetylene from a Single Reagent

Reaction of phenyl((trimethylsilyl)ethynyl)iodonium triflate with potassium 4-nitrophenolate produced both O-trimethylsilylethynyl-4-nitrobenzene (11% isolated yield, substitution product retaining the TMS group) and 2-(4-nitrophenoxy)benzo[b]furan (38% isolated yield, arising from in situ TMS cleavage and sp² C–H insertion) [1]. With other phenolates, the product distribution between TMS-retained and TMS-cleaved products varied, demonstrating that the TMS group can be either preserved or removed depending on reaction conditions [1]. In contrast, the desilylated comparator ethynyl(phenyl)iodonium triflate (CAS 125803-61-4) can only deliver free terminal acetylene, offering no protected-alkyne option [2].

Protecting Group Strategy Alkyne Transfer Phenolate Alkynylation

Defined Thermal Decomposition Point (145°C) Provides a Clear Process-Safety Boundary Absent in Tetrafluoroborate Analog

The target compound exhibits a well-defined melting point with decomposition at 145°C as specified in the commercial certificate of analysis from TCI . This reproducible thermal endpoint allows process chemists to establish safe upper-temperature limits for reactions and drying operations. The tetrafluoroborate analog lacks a characterized melting point in standard databases and its MSDS warns of possible explosive decomposition under thermal, mechanical shock, or friction stimuli . The absence of a defined decomposition onset for the BF₄ salt introduces uncertainty into thermal hazard assessments required for scale-up.

Thermal Stability Process Safety Reagent Quality Control

Acyclic Iodonium Architecture Reacts with Hard Oxygen Nucleophiles That Cyclic TMS-EBX Cannot Tolerate

The Encyclopedia of Reagents for Organic Synthesis explicitly states that TMS-EBX (1-[(trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one) is 'incompatible with hard nucleophiles, strong bases, and reducing agents' [1]. In documented contrast, the target compound reacts successfully with potassium phenolates—prototypical hard oxygen nucleophiles (pKa of conjugate acid ~10)—yielding both O-aryl propargyl ethers and benzofurans in combined yields up to 49% [2]. This fundamental reactivity divergence originates from the higher electrophilicity of the acyclic alkynyl(aryl)iodonium center compared to the stabilized cyclic benziodoxolone core of TMS-EBX.

Hypervalent Iodine Reagents Nucleophile Compatibility Alkynylation Scope

Validated Application Scenarios for Phenyl((trimethylsilyl)ethynyl)iodonium Triflate Based on Quantitative Evidence


High-Yield Synthesis of Phenylsulfonyl Indene Derivatives via Conjugate Addition–Carbene Insertion

When synthesizing phenylsulfonyl indenes from alkynyl(phenyl)iodonium salts and sodium benzenesulfinate, the triflate counterion provides 38% higher ring-product yield (44% vs. 32% for the unsubstituted system, 51% vs. 40% for the methyl-substituted system) compared to the tetrafluoroborate analog under identical conditions [1]. The easier chromatographic resolution of triflate-derived reaction mixtures further reduces purification time and solvent consumption [1]. This application is directly validated by the head-to-head data in Section 3, Evidence Item 1.

Preparation of N-Ethynyl Oxazolidin-2-ones as Precursors to β-Amino Alcohols

The target compound has been employed for the first-time synthesis of N-ethynyl oxazolidin-2-ones, which upon transmetallation and reaction with prochiral carbonyl compounds provide β-amino alcohols [2]. The TMS-ethynyl group is critical here: it enables clean ethynylation of the oxazolidinone nitrogen without competing side reactions that a free terminal alkyne reagent might undergo. This application is directly supported by the dual-mode reactivity evidence in Section 3, Evidence Item 3.

One-Pot Synthesis of 2-Aroxybenzo[b]furans from Phenolates via Tandem Alkynylation/sp² C–H Insertion

Reaction of the target compound with potassium phenolates constitutes a one-pot route to 2-aroxybenzo[b]furans, with isolated yields up to 38% for the benzofuran product [3]. This transformation is only accessible with the acyclic iodonium architecture; the cyclic TMS-EBX reagent is documented as incompatible with hard oxygen nucleophiles and would yield no product [4]. This application is directly supported by Evidence Item 5 (nucleophile compatibility) and Evidence Item 3 (dual-mode reactivity).

Scale-Up of Electrophilic Alkynylation Processes Requiring Defined Thermal Safety Boundaries

For process development beyond gram scale, the characterized melting point with decomposition at 145°C provides a quantifiable safety boundary for DSC-based thermal hazard assessment. The absence of an explosive hazard classification for the triflate salt, contrasted with the documented explosion risk of tetrafluoroborate analogs [5], makes the triflate the appropriate choice for kilo-lab and pilot-plant campaigns. This application is directly supported by Evidence Items 2 and 4.

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